molecular formula C20H24N4O3 B5662873 2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide

2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide

Cat. No. B5662873
M. Wt: 368.4 g/mol
InChI Key: QPTIZLIMEQPJMM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are significant due to their potential biological activities and their roles in chemical synthesis. The morpholine and pyrimidine components suggest a possibility of diverse chemical reactivity and applications in various fields of chemistry and pharmacology, excluding its direct application as a drug and its dosage or side effects.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves condensation reactions and subsequent modifications to introduce specific functional groups, such as morpholine. Methods developed for similar compounds include condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and further reactions to obtain desired pyrimidine structures (Kuznetsov et al., 2007). These approaches highlight the complexity and versatility in synthesizing morpholine-pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to the one involves complex arrangements of atoms, including the morpholine ring and the pyrimidine core. Techniques such as NMR, MS, and crystallography are essential for confirming these structures, ensuring the correct synthesis pathways (Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving morpholine-pyrimidine derivatives can include nucleophilic substitution, condensation, and cyclization. These reactions are crucial for modifying the chemical structure to achieve desired physical and chemical properties. The reactivity of the morpholine and pyrimidine moieties allows for the introduction of various substituents, influencing the compound's overall behavior and potential applications (Karimian et al., 2017).

properties

IUPAC Name

2-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19(17-13-22-20(23-14-17)24-6-9-26-10-7-24)21-12-15-5-8-27-18-4-2-1-3-16(18)11-15/h1-4,13-15H,5-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIZLIMEQPJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)C3=CN=C(N=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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